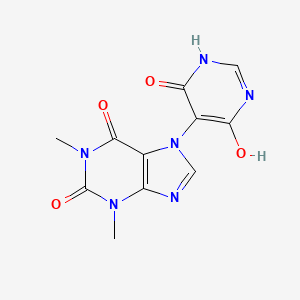
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione is a complex organic compound that features both purine and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a purine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in DNA replication, thereby exerting anti-cancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione: shares structural similarities with other purine and pyrimidine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of both purine and pyrimidine structures within a single molecule. This duality allows it to interact with a broader range of biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
62787-62-6 |
|---|---|
Formule moléculaire |
C11H10N6O4 |
Poids moléculaire |
290.24 g/mol |
Nom IUPAC |
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H10N6O4/c1-15-7-5(10(20)16(2)11(15)21)17(4-14-7)6-8(18)12-3-13-9(6)19/h3-4H,1-2H3,(H2,12,13,18,19) |
Clé InChI |
MCNALMTYUMMUFL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=C(N=CNC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-3-[(tert-butyldimethylsilyl)oxy]-2,3,4,7-tetrahydro-1H-azepine](/img/structure/B14006355.png)
![N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea](/img/structure/B14006364.png)
![3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14006368.png)
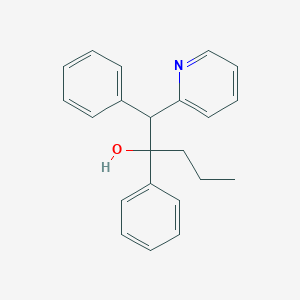
![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)
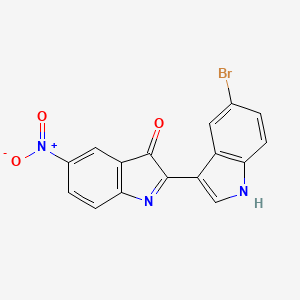
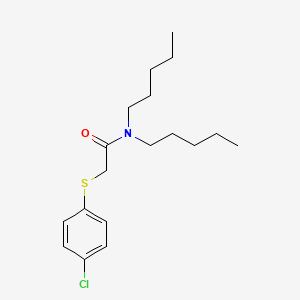
![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
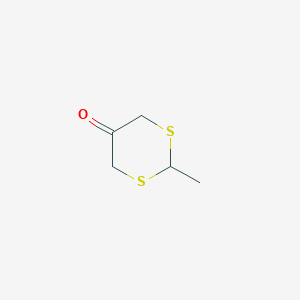
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)

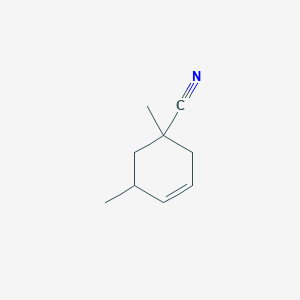
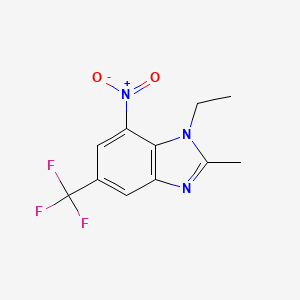
amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
